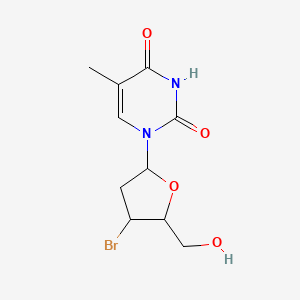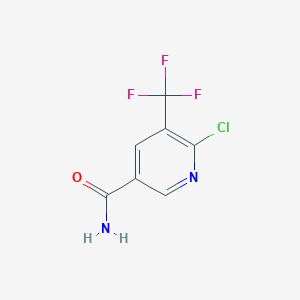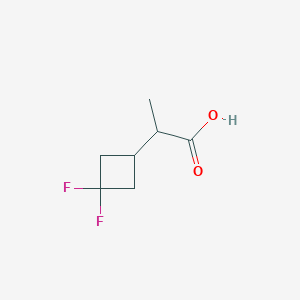![molecular formula C33H27N B12095663 9,9-dimethyl-N-[4-(4-phenylphenyl)phenyl]fluoren-2-amine](/img/structure/B12095663.png)
9,9-dimethyl-N-[4-(4-phenylphenyl)phenyl]fluoren-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-dimethyl-N-[4-(4-phenylphenyl)phenyl]fluoren-2-amine is an organic compound with the molecular formula C27H23N. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a biphenyl group and a dimethylfluorene moiety. This compound is known for its electron-rich properties and is used in various scientific and industrial applications, particularly in the field of organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-dimethyl-N-[4-(4-phenylphenyl)phenyl]fluoren-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-aminobiphenyl and 9,9-dimethyl-2-bromofluorene.
Reaction Conditions: The reaction is carried out in the presence of a phase transfer catalyst, such as 18-crown-6, and a solvent like o-dichlorobenzene under nitrogen atmosphere.
Procedure: The 4-aminobiphenyl is reacted with 9,9-dimethyl-2-bromofluorene at reflux temperature for about 20 hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9,9-dimethyl-N-[4-(4-phenylphenyl)phenyl]fluoren-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
9,9-dimethyl-N-[4-(4-phenylphenyl)phenyl]fluoren-2-amine has several scientific research applications:
Organic Electronics: It is used as a hole-transport and hole-injection material in organic light-emitting diodes (OLEDs) due to its high hole mobility and electron-rich properties.
Photovoltaics: The compound is utilized in the development of organic photovoltaic cells for its ability to facilitate charge transport.
Chemical Sensors: Its unique electronic properties make it suitable for use in chemical sensors for detecting various analytes.
Biomedical Research:
Mechanism of Action
The mechanism of action of 9,9-dimethyl-N-[4-(4-phenylphenyl)phenyl]fluoren-2-amine involves its interaction with molecular targets through its electron-rich fluorene moiety. This interaction facilitates the transport of holes in electronic devices, enhancing their performance. The compound’s high hole mobility is attributed to its ability to form stable charge-transfer complexes, which are crucial for efficient charge transport in organic electronic devices .
Comparison with Similar Compounds
Similar Compounds
- 9,9-dimethyl-2-aminofluorene
- 9,9-dimethyl-2-bromofluorene
- N-(4-biphenyl)-9,9-dimethylfluoren-2-amine
Uniqueness
Compared to similar compounds, 9,9-dimethyl-N-[4-(4-phenylphenyl)phenyl]fluoren-2-amine stands out due to its enhanced electron-rich properties and higher hole mobility. These characteristics make it particularly valuable in the field of organic electronics, where efficient charge transport is essential for device performance .
Properties
Molecular Formula |
C33H27N |
|---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
9,9-dimethyl-N-[4-(4-phenylphenyl)phenyl]fluoren-2-amine |
InChI |
InChI=1S/C33H27N/c1-33(2)31-11-7-6-10-29(31)30-21-20-28(22-32(30)33)34-27-18-16-26(17-19-27)25-14-12-24(13-15-25)23-8-4-3-5-9-23/h3-22,34H,1-2H3 |
InChI Key |
JKWPZIOBYKWVKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=CC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(6-{[6-(2-Aminoethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12095597.png)
![1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol](/img/structure/B12095600.png)
![1,1'-[1,3-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene]](/img/structure/B12095601.png)



![[2-(6-Aminopurin-9-yl)-4-[3-hydroxy-6-(hydroxymethyl)-4,5-diphosphonooxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12095620.png)



![Ethanone, 1-[3-methoxy-4-(1-methylethoxy)phenyl]-](/img/structure/B12095646.png)

